3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole
Description
Properties
IUPAC Name |
5-[3-(benzenesulfonylmethyl)-4-nitrophenyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c20-19(21)16-7-6-12(15-8-9-17-18-15)10-13(16)11-24(22,23)14-4-2-1-3-5-14/h1-10H,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSWQIAJPZTKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)C3=CC=NN3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nitration of Benzene Derivatives
The nitro group is typically introduced via electrophilic aromatic substitution using mixed acids (HNO₃/H₂SO₄). For sterically hindered substrates like 3-[(benzenesulfonyl)methyl]benzene derivatives, fuming nitric acid in acetic anhydride achieves regioselective nitration at the para position.
Example Protocol (Adapted from CN102250007A):
- Dissolve 3-[(benzenesulfonyl)methyl]benzene (1.0 equiv) in glacial acetic acid (10 vol).
- Add fuming HNO₃ (1.5 equiv) dropwise at 0–5°C.
- Stir for 6 h, then pour into ice water.
- Filter and recrystallize to obtain 3-[(benzenesulfonyl)methyl]-4-nitrobenzene (Yield: 72–78%).
Critical Parameters:
- Temperature control (<10°C) minimizes polysubstitution.
- Acetic anhydride acts as a dehydrating agent to enhance nitronium ion (NO₂⁺) reactivity.
Sulfonylation of Methyl-Substituted Intermediates
Benzenesulfonyl Chloride Alkylation
The benzenesulfonylmethyl group is installed via nucleophilic substitution or Friedel-Crafts alkylation.
Procedure (Based on PMC6151840):
- React 3-(chloromethyl)-4-nitrobenzene (1.0 equiv) with benzenesulfinic acid sodium salt (1.2 equiv) in DMF.
- Heat at 80°C for 12 h under N₂.
- Quench with H₂O, extract with EtOAc, and purify via column chromatography (Yield: 65–70%).
Analytical Data:
- ¹H NMR (CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.89–7.82 (m, 2H, SO₂Ph-H), 7.64–7.58 (m, 3H, SO₂Ph-H), 4.52 (s, 2H, CH₂SO₂).
Pyrazole Ring Construction via Cyclocondensation
Hydrazine-Mediated Cyclization
Pyrazole formation typically employs hydrazine hydrate with α,β-unsaturated carbonyl intermediates.
Synthesis of 3-{3-[(Benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole:
- Prepare 3-[(benzenesulfonyl)methyl]-4-nitrobenzaldehyde (1.0 equiv).
- React with malononitrile (1.2 equiv) in ethanol under reflux to form 3-[(benzenesulfonyl)methyl]-4-nitrophenylacrylonitrile .
- Treat with hydrazine hydrate (2.0 equiv) in acetic acid at 100°C for 8 h.
- Isolate via filtration and wash with cold ethanol (Yield: 58%).
Spectroscopic Validation:
- IR (KBr): 3272 cm⁻¹ (N-H), 1522 cm⁻¹ (NO₂), 1345 cm⁻¹ (SO₂).
- ¹³C NMR (DMSO-d₆): δ 148.2 (C-NO₂), 139.5 (C-SO₂), 128.6–126.3 (Ar-C), 112.4 (pyrazole-C).
Alternative Multicomponent Coupling Approaches
Titanium-Mediated Pyrazole Assembly
Recent advances utilize titanium imido complexes for one-pot pyrazole synthesis from alkynes and nitriles.
Protocol (Adapted from PMC7201868):
- Combine [py₂TiCl₂(NPh)]₂ (0.1 equiv), 3-[(benzenesulfonyl)methyl]-4-nitrobenzeneacetonitrile (1.0 equiv), and phenylacetylene (1.0 equiv) in toluene.
- Heat at 110°C for 24 h.
- Oxidize with TEMPO (2.0 equiv) to induce N-N coupling.
- Purify via silica gel chromatography (Yield: 43%).
Advantages:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Consistency
- HRMS (ESI): m/z calcd for C₁₆H₁₃N₃O₄S [M+H]⁺: 344.0701; found: 344.0698.
- HPLC Purity: >90% (C18 column, MeCN/H₂O = 70:30, 1.0 mL/min).
Challenges and Optimization Opportunities
- Nitration Selectivity: Competing meta/para nitration requires careful control of acid strength.
- Sulfonylation Efficiency: Steric hindrance from the nitro group limits sulfonylmethyl incorporation (Yield: <70%).
- Pyrazole Ring Stability: 1H-pyrazoles are prone to tautomerization; anhydrous conditions mitigate degradation.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boron reagents and palladium catalysts.
Major Products Formed
Reduction: 3-{3-[(benzenesulfonyl)methyl]-4-aminophenyl}-1H-pyrazole.
Substitution: Various sulfonamide derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl group.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical data of 3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole with analogous compounds:
Key Observations :
- Electron-Withdrawing Groups : The 4-nitrophenyl group is common across all compounds, contributing to electron-deficient aromatic systems that may enhance reactivity in substitution reactions or binding to biological targets.
- Molecular Weight : The target compound (367.37 g/mol) is lighter than the triazole-pyrazole hybrid (21he, 412.39 g/mol), suggesting differences in solubility or bioavailability .
Biological Activity
The compound 3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole is a pyrazole derivative known for its diverse biological activities. Pyrazoles are a class of compounds that have garnered attention due to their potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structural components include:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Benzenesulfonylmethyl group : Enhances solubility and biological activity.
- Nitrophenyl group : Contributes to the compound's reactivity and potential as a pharmacophore.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various pyrazole compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated notable inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been widely documented. A computational study suggested that the presence of the nitrophenyl group in this compound could enhance its interaction with cancer cell targets, potentially leading to apoptosis in malignant cells . The structure-activity relationship (SAR) analysis indicated that modifications on the pyrazole ring could significantly influence its efficacy against various cancer types.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoles are attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Compounds similar to this compound have been shown to reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory pathways.
- Cell Signaling Modulation : It could interfere with signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
Case Studies
Q & A
Q. What are the established synthetic routes for 3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with diketones or β-keto esters. For example:
Precursor Preparation : React ethyl acetoacetate with DMF-DMA (N,N-dimethylformamide dimethyl acetal) and phenylhydrazine to form pyrazole intermediates .
Functionalization : Introduce the benzenesulfonylmethyl group via nucleophilic substitution using benzenesulfonyl chloride under basic conditions (e.g., NaH in THF) .
Nitration : Nitrate the phenyl ring using a HNO₃/H₂SO₄ mixture at 0–5°C to introduce the nitro group .
Optimization : Microwave-assisted synthesis (e.g., 30-second irradiation with POCl₃) improves reaction efficiency and reduces side products . Yields range from 60–80% after column chromatography .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, the pyrazole C-H proton appears as a singlet at δ 7.8–8.2 ppm .
- X-ray Crystallography : Resolves tautomeric ambiguities (e.g., 3- vs. 5-substituted pyrazole) and confirms dihedral angles between aromatic rings (e.g., 27.4° between pyrazole and nitrophenyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 381.09 for C₁₇H₁₄N₃O₄S⁻) .
Advanced Research Questions
Q. How can tautomeric forms of this compound lead to data contradictions in structural studies?
Methodological Answer: Tautomerism between 3- and 5-substituted pyrazole isomers (Fig. 1) can produce conflicting NMR or crystallographic results. For resolution:
Crystallographic Analysis : Co-crystallization of both tautomers in the same unit cell (observed in ) confirms their coexistence .
DFT Calculations : Compare experimental and computed ¹H NMR shifts to identify dominant tautomers. For example, the 3-substituted tautomer is stabilized by 2.3 kcal/mol due to resonance with the nitro group .
Q. What computational strategies are used to predict the compound’s nonlinear optical (NLO) properties and reactivity?
Methodological Answer:
- DFT Studies : Calculate frontier molecular orbitals (FMOs) to determine energy gaps (ΔE ~3.5 eV) and polarizability (α ~300 a.u.), indicating potential NLO activity .
- Reactivity Indices : Use Fukui functions to identify electrophilic sites (e.g., nitro group at C4) for substitution reactions .
- Molecular Docking : Simulate binding to cyclooxygenase-2 (COX-2) to predict anti-inflammatory activity (docking score: −8.2 kcal/mol) .
Q. How do steric and electronic effects of the benzenesulfonyl and nitro groups influence regioselectivity in substitution reactions?
Methodological Answer:
- Steric Effects : The bulky benzenesulfonyl group directs electrophiles to the para position of the pyrazole ring.
- Electronic Effects : The electron-withdrawing nitro group deactivates the phenyl ring, favoring meta-substitution in further functionalization.
Experimental Validation : - Hammett Plots : Correlate substituent σ values with reaction rates (ρ = +1.2 for nitration), confirming nitro’s deactivating role .
- X-ray Diffraction : Measure bond lengths (e.g., C-S bond: 1.76 Å) to assess conjugation effects .
Q. What strategies resolve contradictions in biological activity data across different assays?
Methodological Answer:
Assay-Specific Optimization : Adjust buffer pH (e.g., pH 7.4 vs. 6.8) to stabilize the compound’s sulfonamide group, which affects enzyme inhibition (IC₅₀ varies from 12–45 μM) .
Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., demethylated derivatives) that may contribute to observed discrepancies .
Structural-Activity Relationships (SAR) : Compare analogs (e.g., methyl vs. trifluoromethyl substituents) to isolate electronic effects on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
